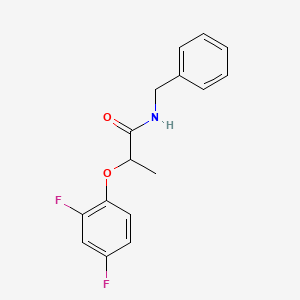

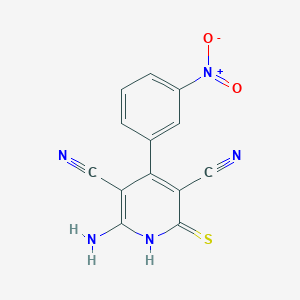

![molecular formula C12H14ClF3N2O B4624444 N-(叔丁基)-N'-[2-氯-5-(三氟甲基)苯基]脲](/img/structure/B4624444.png)

N-(叔丁基)-N'-[2-氯-5-(三氟甲基)苯基]脲

描述

N-(tert-butyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea is a chemical compound that belongs to the urea class. Ureas are traditionally synthesized using phosgene and isocyanates but have shifted towards more environmentally friendly methods due to the hazardous nature of these reagents (Bigi, Maggi, & Sartori, 2000).

Synthesis Analysis

The synthesis of N-(tert-butyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea involves alternative methods to traditional phosgene-based processes. Recent methods use safer reagents like bis(4-nitrophenyl)carbonate and triphosgene (Bigi et al., 2000). Additionally, Liu He-qin (2010) has described a one-pot synthesis of related urea derivatives from aniline and triphosgene (Liu He-qin, 2010).

Molecular Structure Analysis

The molecular structure of ureas, including N-(tert-butyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea, is influenced by various substitutions. For instance, the N-tert-butyl substituent in cyclic ureas causes geometric deformations, impacting the compound's stability and properties (Dávalos et al., 2010).

Chemical Reactions and Properties

N-(tert-butyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea can undergo various chemical reactions. For example, in the synthesis of 3-(tert-butyl)perhydro-1,5,3-dithiazepine, urea acts as a leaving group, demonstrating its reactivity and role in synthesis processes (Wellmar, 1998).

Physical Properties Analysis

The physical properties of ureas are significantly influenced by their molecular structure. For example, the presence of tert-butyl groups can affect the solubility and melting points of these compounds. However, specific data on the physical properties of this compound is not readily available in the literature.

Chemical Properties Analysis

The chemical properties of N-(tert-butyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea, like other ureas, are characterized by their reactivity towards various functional groups. Their reactions with electrophiles and nucleophiles are central to their applications in organic synthesis (Bigi et al., 2000).

科学研究应用

农业和环境影响

氮肥利用率和环境保护

- 脲酶和硝化抑制剂,如N-(叔丁基)-N'-[2-氯-5-(三氟甲基)苯基]脲,对于提高尿素基肥料的效率至关重要。通过减缓尿素的水解和随后的硝化过程,这些抑制剂可以显着减少通过挥发和淋失造成的氮损失。这不仅提高了作物的氮利用效率,而且通过减少温室气体的排放和水体中硝酸盐的污染,最大程度地减少了环境影响 (Ray 等人,2020 年)。

可持续农业实践

- 将脲酶抑制剂纳入农业实践中被认为是一种可持续的方法,可以实现全球温室气体减排目标。通过优化氮利用,这些化合物有助于减少对合成肥料的总体需求,从而降低农业作业的碳足迹 (Ray 等人,2020 年)。

医药应用

药物设计和治疗用途

- 包括 N-(叔丁基)-N'-[2-氯-5-(三氟甲基)苯基]脲在内的脲类由于其独特的氢键合能力在药物设计中发挥着重要作用。这些化合物被纳入小分子中,以调节先导分子的选择性、稳定性、毒性和药代动力学特征,从而解决广泛的生物靶点。这突显了它们在药物化学中的重要性以及在开发新疗法中的潜力 (Jagtap 等人,2017 年)。

治疗感染的脲酶抑制剂

- 作为脲酶抑制剂,N-(叔丁基)-N'-[2-氯-5-(三氟甲基)苯基]脲等化合物在治疗由产脲酶细菌(如胃中的幽门螺杆菌和泌尿道中的变形杆菌属)引起的感染方面具有潜在应用。该应用基于管理与这些细菌相关的感染的必要性,突出了脲酶抑制剂在医学中的治疗潜力 (Kosikowska 和 Berlicki,2011 年)。

属性

IUPAC Name |

1-tert-butyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClF3N2O/c1-11(2,3)18-10(19)17-9-6-7(12(14,15)16)4-5-8(9)13/h4-6H,1-3H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQCRIVVRUSUOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tert-butyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

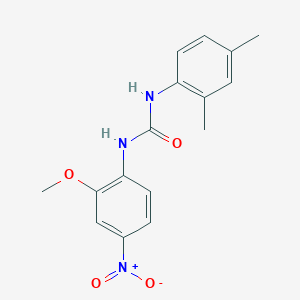

![N,N'-[(3-pyridinylimino)bis(sulfonyl-4,1-phenylene)]diacetamide](/img/structure/B4624371.png)

![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B4624381.png)

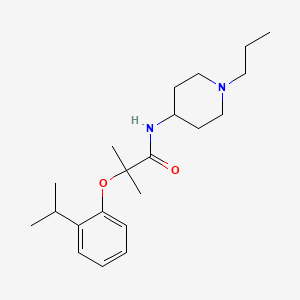

![N-isopropyl-1'-[(2E)-3-(2-thienyl)-2-propenoyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4624390.png)

![methyl 1-[(4-bromo-3-methylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B4624398.png)

![2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4624407.png)

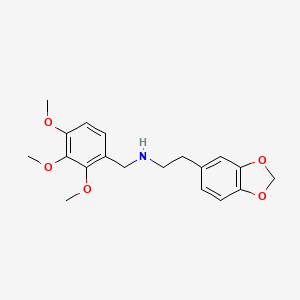

![1-[5-(3-methylphenoxy)pentyl]piperidine](/img/structure/B4624416.png)

![methyl [3-(4-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4624432.png)

![isopropyl 5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4624435.png)

![methyl 2-{[3-(4-bromophenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4624441.png)